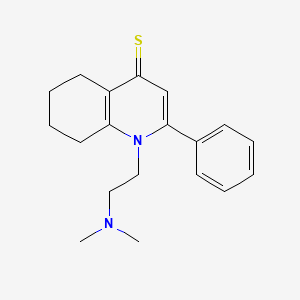
1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione is a useful research compound. Its molecular formula is C19H24N2S and its molecular weight is 312.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline framework substituted with a dimethylaminoethyl group and a phenyl moiety. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with multiple cellular pathways:
- Topoisomerase Inhibition : Similar to other quinoline derivatives, it has been shown to exhibit cytotoxicity through the inhibition of topoisomerases, enzymes crucial for DNA replication and repair. Studies indicate that the compound may act as a mixed inhibitor of topoisomerase I and II, leading to apoptosis in cancer cells .
- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative stress in cells. The radical scavenging activity was evaluated using various assays, showing comparable effects to established antioxidants like ascorbic acid .
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity by modulating inflammatory cytokines and pathways. This effect is particularly relevant in conditions where inflammation plays a critical role .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound induces cell cycle arrest and apoptosis. It was found effective against murine leukemia cells and exhibited potent cytotoxicity with IC50 values comparable to known chemotherapeutics .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. It has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated significant growth inhibition with an IC50 value of approximately 15 µM against breast cancer cells .
- Antioxidant Efficacy : In experiments assessing antioxidant capacity using DPPH and ABTS assays, the compound exhibited notable free radical scavenging activity, outperforming some standard antioxidants .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Summary of Research Findings
特性
IUPAC Name |
1-[2-(dimethylamino)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S/c1-20(2)12-13-21-17-11-7-6-10-16(17)19(22)14-18(21)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEJVRZMMOBQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=S)C=C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













